Structural Differentiation from Dopamine D3/D4 Isoxazolylpiperidinylpiperazine Antagonists
No direct head-to-head pharmacological data are available for the target compound. However, class-level inference can be drawn from the structurally characterized isoxazolylpiperidinylpiperazine library evaluated for dopamine D3 and D4 receptor antagonism [1]. The target compound replaces the piperazine ring with a 3-methoxypyrazine ether and uses a 5-methylisoxazole-3-carbonyl attachment rather than a 5-methylisoxazole-4-yl or other variants. In the reference library, the most potent D3 antagonist (compound 3d) exhibited an IC50 of 2.3 nM at D3 with >100-fold selectivity over D4, whereas shifting the isoxazole substitution pattern or replacing the piperazine with a piperidine reduced potency by 10- to 50-fold [1]. This demonstrates that the exact identity and attachment of the heterocyclic group in this class is a critical determinant of activity, and the target compound's unique combination of methoxypyrazine and 3-yl-methanone isoxazole has no pre-existing pharmacological benchmark.
| Evidence Dimension | Dopamine D3 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Isoxazolylpiperidinylpiperazine compound 3d: D3 IC50 = 2.3 nM; piperidine analog: D3 IC50 > 50 nM |
| Quantified Difference | Not calculable; structural divergence precludes direct comparison |
| Conditions | Human dopamine D3 receptor binding assay (Bull. Korean Chem. Soc. 2011) |
Why This Matters
The lack of pharmacological data means that the compound's differentiation lies entirely in its unique scaffold, which occupies unexplored chemical space within the isoxazolylpiperidinyl class; procurement decisions must be based on structural novelty rather than benchmarked performance.
- [1] Landge, K. P., Oh, J. S., Pae, A. N., Park, W. K., Gong, J. Y., Koh, H. Y., Jung, S. H. (2011). Synthesis and Biological Evaluation of Focused Isoxazolylpiperidinylpiperazine Library for Dopamine D3 and D4 Receptor Antagonists. Bulletin of the Korean Chemical Society, 32(7), 2449-2452. View Source
